1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester
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Overview
Description
1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C14H18O4 and a molecular weight of 250.29 g/mol . This compound is a derivative of phthalic acid and is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester typically involves the esterification of the corresponding phthalic acid derivative. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the same esterification reaction but is optimized for large-scale production with considerations for cost-efficiency and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phthalic acid derivative.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding phthalic acid derivative.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of plasticizers, resins, and other polymeric materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the corresponding phthalic acid derivative, which can then interact with various biological pathways. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative of phthalic acid.
1,2-Benzenedicarboxylic acid, diethyl ester: Another ester derivative with ethyl groups instead of methyl groups.
1,2-Benzenedicarboxylic acid, dibutyl ester: A derivative with butyl groups, commonly used as a plasticizer.
Uniqueness
1,2-Benzenedicarboxylic acid, 4-methyl-5-(1-methylethyl)-, dimethyl ester is unique due to the presence of the 4-methyl-5-(1-methylethyl) substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
55044-59-2 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
dimethyl 4-methyl-5-propan-2-ylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-8(2)10-7-12(14(16)18-5)11(6-9(10)3)13(15)17-4/h6-8H,1-5H3 |
InChI Key |
FZBIHUWXOTWRGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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